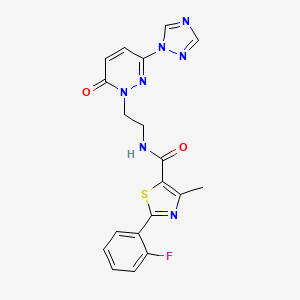
2-(2-fluorophenyl)-4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16FN7O2S and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenyl)-4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN5O2S with a molecular weight of approximately 393.46 g/mol. The structure includes a thiazole ring, a triazole moiety, and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is significant as it has been shown to inhibit various kinases and enzymes, which are crucial in cancer and viral proliferation. For instance, compounds containing triazole derivatives have demonstrated inhibitory effects on CSNK2A2 kinase, which is implicated in multiple signaling pathways linked to cancer progression .
- Antimicrobial Properties : The thiazole group in the structure contributes to antimicrobial activity. Research indicates that thiazole derivatives exhibit potent antibacterial and antifungal properties against a range of pathogens . The compound's efficacy against resistant strains is particularly noteworthy.
- Antiviral Activity : The compound has shown promise in antiviral applications, especially against coronaviruses. Studies suggest that modifications in the triazole and thiazole moieties can enhance antiviral potency .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral effects of similar compounds against SARS-CoV-2. Results indicated that modifications to the triazole ring significantly enhanced potency against this virus, suggesting that structural optimization could lead to more effective antiviral agents .
Case Study 2: Antibacterial Activity
In another investigation, derivatives of thiazole were synthesized and tested against drug-resistant bacterial strains. The results showed that compounds with similar structures exhibited lower MIC values compared to traditional antibiotics like vancomycin, indicating potential for therapeutic use in treating resistant infections .
Case Study 3: Anticancer Properties
Research on COLO 320DM cells revealed that the compound inhibited WNT/β-catenin signaling pathways, crucial for tumor growth and metastasis. This inhibition was linked to decreased cell viability and suggests potential for development as an anticancer therapeutic agent .
特性
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O2S/c1-12-17(30-19(24-12)13-4-2-3-5-14(13)20)18(29)22-8-9-26-16(28)7-6-15(25-26)27-11-21-10-23-27/h2-7,10-11H,8-9H2,1H3,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMIEWKKYHEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














